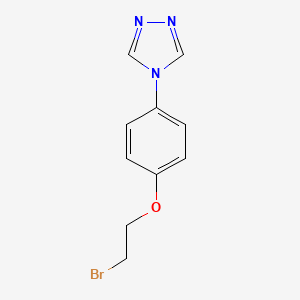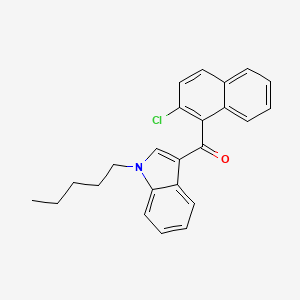
JWH 398 2-chloronaphthyl isomer
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
JWH 398 2-chloronaphthyl isomer is an analytical reference standard that is structurally similar to known synthetic cannabinoids . This product is intended for research and forensic applications .
Molecular Structure Analysis
The molecular formula of JWH 398 2-chloronaphthyl isomer is C24H22ClNO . It has a formula weight of 375.9 . The InChi Code is InChI=1S/C24H22ClNO/c1-2-3-8-15-26-16-20 (19-11-6-7-12-22 (19)26)24 (27)23-18-10-5-4-9-17 (18)13-14-21 (23)25/h4-7,9-14,16H,2-3,8,15H2,1H3 .Physical And Chemical Properties Analysis
JWH 398 2-chloronaphthyl isomer is a crystalline solid . It has a solubility of 1.5 mg/ml in DMSO and 2 mg/ml in Methanol . It has a λmax of 225, 250, 316 nm .Wissenschaftliche Forschungsanwendungen
Identification in Seized Drugs : Ultra high performance liquid chromatography (UHPLC) and time-of-flight (TOF) mass spectrometry are critical for analyzing synthetic cannabinoids, including JWH 398 2-chloronaphthyl isomer. These techniques are valuable in forensic drug analysis for both screening and confirmation (Marginean, Rowe, & Lurie, 2015).
Ligand Effects on Isomer Stability : Research shows that ligands significantly influence the stability of isomers. In a study on Au24(SR)20 nanoclusters, it was found that different ligands lead to varying degrees of stability in the isomers (Tang, Ouyang, Tian, & Jiang, 2015).
PMR Spectroscopic Study of Isomers : Studies on the configurations and magnitude of spin coupling constants in isomers reveal insights into their characteristics. These studies are crucial in understanding the geometric isomers (Asabe, Takitani, & Tsuzuki, 1975).
Differentiation of Synthetic Cannabinoids : Gas chromatography and mass spectrometry techniques are essential for differentiating halogen positional isomers of aromatic compounds, including synthetic cannabinoids related to JWH 398 (Kohyama et al., 2017).
Mass Spectrometry Studies : High-performance liquid chromatography coupled with mass spectrometry is crucial for differentiating isomers of synthetic cannabinoids, providing valuable insights into their separation and identification (Chikumoto et al., 2018).
Safety And Hazards
Eigenschaften
IUPAC Name |
(2-chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClNO/c1-2-3-8-15-26-16-20(19-11-6-7-12-22(19)26)24(27)23-18-10-5-4-9-17(18)13-14-21(23)25/h4-7,9-14,16H,2-3,8,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNEFOXBSBQBQMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=C(C=CC4=CC=CC=C43)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901017320 |
Source


|
| Record name | (2-Chloronaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901017320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
JWH 398 2-chloronaphthyl isomer | |
CAS RN |
1391054-25-3 |
Source


|
| Record name | (2-Chloronaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901017320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

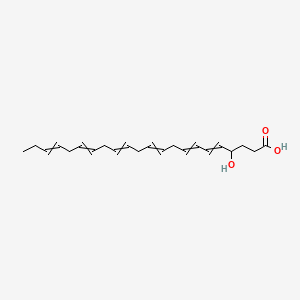
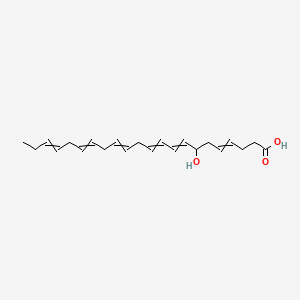

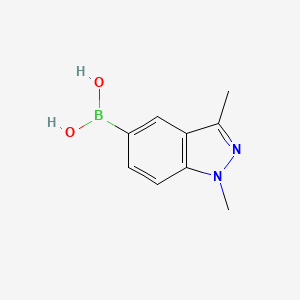
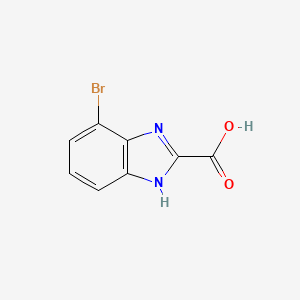
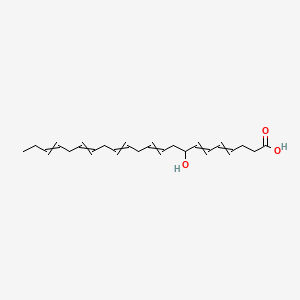
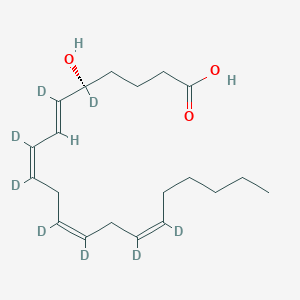

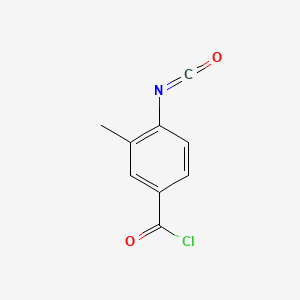
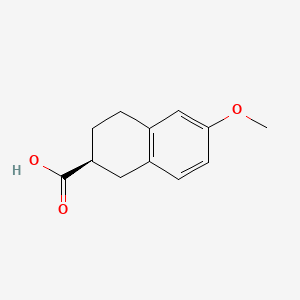
![1H-Pyrazolo[4,3-c]pyridine-6-carboxylic acid](/img/structure/B593942.png)


